N-(2-Methylpentan-3-yl)cyclopropanamine;hydrochloride
Description
Introduction to N-(2-Methylpentan-3-yl)cyclopropanamine Hydrochloride Research
Historical Context in Cyclopropylamine Research
Cyclopropane derivatives have long fascinated chemists due to their unique structural and electronic properties. The discovery of cyclopropane itself as an anesthetic in the early 20th century marked a pivotal moment in medicinal chemistry, demonstrating the potential of strained-ring systems in biological applications. However, the explosive nature of cyclopropane limited its clinical use, prompting researchers to explore stabilized derivatives. Cyclopropylamines, which combine the cyclopropane ring with an amine functional group, emerged as a focus due to their enhanced stability and versatility in synthetic pathways.
N-(2-Methylpentan-3-yl)cyclopropanamine hydrochloride represents a modern iteration of this lineage. Its development aligns with broader trends in optimizing cyclopropane-containing molecules for targeted therapeutic effects. Early studies on cyclopropylamines revealed their ability to modulate enzyme activity and receptor interactions, laying the groundwork for structurally refined compounds like this hydrochloride derivative. The incorporation of a methylpentan-3-yl group further enhances its pharmacokinetic properties, enabling precise interactions with biological targets.
Significance in Medicinal Chemistry Advancements
The structural features of N-(2-Methylpentan-3-yl)cyclopropanamine hydrochloride contribute to its prominence in drug design. The cyclopropane ring introduces angular strain, which increases reactivity and facilitates covalent or non-covalent interactions with biomolecules. This property is exploited in its role as a key intermediate in synthesizing Ticagrelor, an antiplatelet drug that inhibits adenosine diphosphate (ADP) receptors. The compound’s chiral center and branched alkyl chain further enhance binding specificity, reducing off-target effects in therapeutic applications.
Table 1: Structural and Functional Attributes of N-(2-Methylpentan-3-yl)cyclopropanamine Hydrochloride
| Property | Description |
|---|---|
| Molecular Formula | C₁₀H₁₈ClN |
| SMILES Notation | Cl.N[C@@H]1C[C@H]1c2ccc(F)c(F)c2 |
| Key Functional Groups | Cyclopropane ring, tertiary amine, hydrochloride salt |
| Therapeutic Relevance | Intermediate in Ticagrelor synthesis; modulates ADP receptor interactions |
The compound’s utility extends beyond cardiovascular therapeutics. Its structural framework serves as a template for designing inhibitors targeting viral proteases and enzymes involved in cancer progression. For instance, non-covalent inhibitors of severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease leverage cyclopropane motifs to achieve selective binding, a strategy informed by studies on similar compounds.
Research Evolution in Pharmaceutical Development
The synthesis of N-(2-Methylpentan-3-yl)cyclopropanamine hydrochloride has evolved significantly, reflecting advances in organic chemistry methodologies. Early routes involved multi-step processes with moderate yields, but modern techniques prioritize efficiency and scalability. A representative synthesis pathway includes:
- Formation of the cyclopropane ring via [2+1] cycloaddition, using a transition metal catalyst to stabilize the strained structure.
- Introduction of the methylpentan-3-yl group through nucleophilic substitution or reductive amination.
- Hydrochloride salt formation to enhance solubility and stability for pharmaceutical applications.
Industrial production employs continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), to achieve >95% purity. These innovations have enabled large-scale manufacturing, supporting its integration into global drug supply chains.
The compound’s role in Ticagrelor synthesis exemplifies its impact on pharmaceutical development. Ticagrelor’s mechanism—irreversible ADP receptor inhibition—relies on the precise stereochemistry conferred by the cyclopropane-amine scaffold. Structural analyses using X-ray crystallography have further elucidated how modifications to the alkyl chain influence receptor affinity, guiding iterative refinements in drug design.
Current Academic Research Landscape
Contemporary studies on N-(2-Methylpentan-3-yl)cyclopropanamine hydrochloride span diverse domains:
- Drug Discovery : Researchers are exploring its utility in developing inhibitors for emerging viral targets, including SARS-CoV-2 and Zika virus proteases. The compound’s ability to non-covalently bind enzyme active sites makes it a candidate for broad-spectrum antiviral agents.
- Material Science : Its cyclopropane ring’s electronic properties are being investigated for applications in conductive polymers and photoresponsive materials.
- Structural Biology : Advanced techniques like cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy are mapping its interactions with lipid bilayers and transmembrane proteins, informing designs for blood-brain barrier-penetrant therapeutics.
Table 2: Recent Academic Studies on Cyclopropylamine Derivatives
Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of these findings into clinical applications. For example, partnerships focusing on structure-activity relationship (SAR) optimization have identified derivatives with improved bioavailability and reduced cytotoxicity.
Properties
IUPAC Name |
N-(2-methylpentan-3-yl)cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-4-9(7(2)3)10-8-5-6-8;/h7-10H,4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWWMTBMVKPMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)NC1CC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpentan-3-yl)cyclopropanamine;hydrochloride typically involves the cyclopropanation of an appropriate amine precursor. The reaction conditions often include the use of a strong base and a halogenated cyclopropane derivative. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpentan-3-yl)cyclopropanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions are conducted under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in pharmaceutical research.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C₈H₁₇N·HCl
- Molecular Weight : Approximately 163.69 g/mol
- Physical State : Typically encountered as a white powder, soluble in various organic solvents.
Neurological Disorders
N-(2-Methylpentan-3-yl)cyclopropanamine;hydrochloride has shown promise as a lead compound for developing medications targeting neurological disorders. Its unique structure may influence its interaction with neurotransmitter systems, making it a candidate for treating conditions such as:
- Neuropathic Pain : Preliminary studies indicate that compounds with similar structures can inhibit pain pathways and alleviate symptoms associated with neuropathic pain conditions like diabetic neuropathy and postherpetic neuralgia .
Antidepressant Activity
Research suggests that cyclopropane derivatives may exhibit antidepressant-like effects, potentially through modulation of serotonin and norepinephrine levels in the brain. This could lead to the development of novel antidepressants with fewer side effects compared to traditional therapies.
Cancer Treatment
There is ongoing investigation into the use of this compound in oncology, particularly regarding its ability to inhibit tumor growth and metastasis. Some studies have indicated that compounds with similar structural motifs may act as inhibitors of key signaling pathways involved in cancer progression .
The biological activity of this compound is primarily assessed through interaction studies that evaluate its pharmacodynamics and pharmacokinetics. Key findings include:
- Mechanism of Action : The compound may function as a modulator of neurotransmitter systems, influencing pain perception and mood regulation.
- In Vivo Studies : Animal models have demonstrated that similar compounds can significantly reduce mechanical allodynia, indicating potential efficacy in pain management .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neuropathic Pain Model :
- Antidepressant Efficacy :
Mechanism of Action
The mechanism of action of N-(2-Methylpentan-3-yl)cyclopropanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to modulate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with receptors and enzymes involved in various physiological processes.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural analogs and their physicochemical properties:
Key Observations:
- Substituent Diversity : The target compound’s branched alkyl group contrasts with aromatic (e.g., benzyl in ) or heterocyclic substituents (e.g., pyrazine in , pyridine in ). These differences influence lipophilicity, solubility, and steric effects.
Biological Activity
N-(2-Methylpentan-3-yl)cyclopropanamine;hydrochloride, also known as (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₀ClF₂N
- Molecular Weight : 205.63 g/mol
- CAS Number : 1402222-66-5
- Purity : Typically >98% in commercial preparations
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Binding : The compound acts as a ligand for specific receptors, potentially modulating their activity.
- Enzymatic Modulation : It may inhibit or activate certain enzymes, influencing metabolic pathways.
- Cellular Signaling : The compound can alter cellular signaling pathways, affecting processes such as gene expression and cellular proliferation.
Antiplatelet Activity
Research has indicated that this compound exhibits antiplatelet properties. This is particularly relevant in the context of cardiovascular diseases where platelet aggregation plays a critical role in thrombus formation. The compound functions as a P2Y12 receptor antagonist, similar to ticagrelor, which is used clinically to prevent thrombotic events such as heart attacks and strokes .
Neuroprotective Effects
Studies have explored the neuroprotective potential of this compound. It has been suggested that it may exert protective effects on neuronal cells by inhibiting inflammatory pathways and reducing oxidative stress . This could have implications for treating neurodegenerative diseases.
Case Studies
- Cardiovascular Research :
- Neuroprotection :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Ticagrelor | Antiplatelet | P2Y12 receptor antagonist |
| Ibudilast | Anti-inflammatory | PDE inhibitor, LTD4 antagonist |
| This compound | Antiplatelet, neuroprotective | P2Y12 receptor antagonist, anti-inflammatory |
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(2-Methylpentan-3-yl)cyclopropanamine Hydrochloride?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between cyclopropanamine and 2-methylpentan-3-yl halides. Base catalysts like NaOH or KCO are used to deprotonate the amine and enhance reactivity. Industrial methods may employ continuous flow reactors for higher yield and consistency . Table 1 : Comparison of reaction conditions:
| Base Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | EtOH | 60–80 | 72–85 |
| KCO | DMF | 80–100 | 68–78 |
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use NMR spectroscopy (e.g., H and C) to verify the cyclopropane ring and alkyl chain geometry. Mass spectrometry (ESI-MS or GC-MS) confirms molecular weight (163.69 g/mol) and HCl adduct formation. Cross-reference with PubChem data (InChI:
1S/C8H17N.ClH...) for validation .
Q. What are the preliminary biological assays to test its enzyme-modulating activity?
- Methodological Answer : Conduct in vitro enzyme kinetics assays (e.g., Michaelis-Menten analysis) using target enzymes like cytochrome P450 isoforms. Measure changes in catalytic rate () and binding affinity () under varying compound concentrations. Use fluorogenic substrates for real-time activity monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictory data on its enzyme inhibition mechanisms?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between competitive and non-competitive inhibition. Combine with molecular docking simulations (e.g., AutoDock Vina) to analyze binding poses in enzyme active sites. Validate via site-directed mutagenesis of key residues .
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Introduce functional groups via:
- Oxidation : Use KMnO/HO to generate cyclopropanone derivatives.
- Reduction : Apply LiAlH to produce cyclopropylamines.
Monitor regioselectivity using HPLC and compare with DFT-calculated reaction pathways .
Q. How does the cyclopropane ring influence its physicochemical properties compared to non-cyclopropane analogs?
- Methodological Answer : Calculate molecular strain energy (e.g., via Gaussian software) to quantify ring stability. Compare logP (octanol-water partition coefficient) and pKa values with analogs using chromatographic (HPLC) and potentiometric methods. The cyclopropane ring enhances rigidity, altering solubility and membrane permeability .
Q. What computational tools predict its pharmacokinetic (PK) profile in preclinical studies?
- Methodological Answer : Use ADMET prediction software (e.g., SwissADME, pkCSM) to model bioavailability, blood-brain barrier penetration, and metabolic clearance. Validate predictions with in vivo rodent studies, focusing on plasma half-life and metabolite identification via LC-MS/MS .
Data Contradiction and Validation
Q. How to address discrepancies in reported enzyme inhibition IC values?
- Methodological Answer : Standardize assay conditions (pH, temperature, cofactors) across labs. Use Hill slope analysis to detect cooperative binding artifacts. Cross-validate with orthogonal methods like SPR (surface plasmon resonance) for binding affinity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
